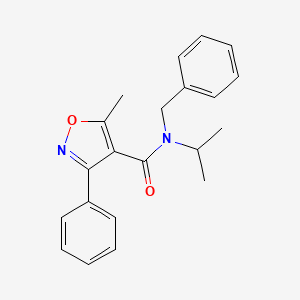![molecular formula C18H24N4 B5690627 N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine, commonly known as 25B-NBOMe, is a synthetic designer drug that belongs to the class of N-benzylphenethylamines. It is a potent hallucinogenic substance that has gained popularity in the recreational drug market due to its psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of 25B-NBOMe to develop effective strategies to combat its misuse.
Mechanism of Action
25B-NBOMe acts as a partial agonist at the serotonin 2A receptor, leading to the activation of intracellular signaling pathways. This results in the alteration of neuronal activity in various regions of the brain, leading to the perception of altered reality, euphoria, and hallucinations. The precise mechanism of action of 25B-NBOMe is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The use of 25B-NBOMe has been associated with various adverse effects on the body, including cardiovascular and neurological effects. It has been shown to cause vasoconstriction, leading to hypertension and tachycardia. It can also cause seizures, agitation, and confusion. The long-term effects of 25B-NBOMe on the body are not fully understood, and further research is needed to determine its potential for toxicity and addiction.
Advantages and Limitations for Lab Experiments
The use of 25B-NBOMe in scientific research has several advantages, including its high potency, selectivity, and availability. It can be used to study the structure-activity relationships of N-benzylphenethylamines and develop new drugs with improved therapeutic potential. However, its use is limited by its potential for toxicity and adverse effects on the body. Therefore, caution should be exercised when handling and using 25B-NBOMe in the laboratory.
Future Directions
Future research on 25B-NBOMe should focus on understanding its precise mechanism of action and the long-term effects of its use on the body. This will help in the development of effective strategies to combat its misuse and reduce the potential for adverse effects. Additionally, further research is needed to develop new drugs with improved therapeutic potential based on the structure-activity relationships of N-benzylphenethylamines.
Synthesis Methods
The synthesis of 25B-NBOMe involves the reaction between 2-amino-4-methylpyrimidine and 3-bromomethylbenzylpiperidine in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain a highly pure compound. The synthesis method of 25B-NBOMe is relatively simple and can be carried out using readily available precursors, making it an attractive option for illicit drug manufacturers.
Scientific Research Applications
25B-NBOMe has been widely used in scientific research to study the structure-activity relationships of N-benzylphenethylamines. It has been shown to have high affinity and selectivity for the serotonin 2A receptor, which is responsible for its hallucinogenic effects. The use of 25B-NBOMe in scientific research has helped in the development of new drugs with improved therapeutic potential.
properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-9-10-19-18(21-15)20-12-17-8-5-11-22(14-17)13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTJKDNEIIHITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Benzylpiperidin-3-YL)methyl]-4-methylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol](/img/structure/B5690558.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![2-[4-(methylsulfonyl)phenyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5690619.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)